The key feature of 3'-Fluoroacetophenone's structure is the presence of a carbonyl group (C=O) attached to a benzene ring with a fluorine atom substituted at the third position (meta position) relative to the carbonyl group [, ]. This structure can be represented by the following formula:
C6H5-F-CO-CH3
The presence of the fluorine atom can alter the electronic properties of the molecule compared to unsubstituted acetophenone. The fluorine atom is electron-withdrawing, slightly reducing the electron density around the carbonyl carbon and the phenyl ring [].
3'-Fluoroacetophenone can participate in various organic reactions due to the presence of the reactive carbonyl group. Here are some notable examples:
Condensation Reactions:* 3'-Fluoroacetophenone can undergo aldol condensation with aldehydes in the presence of a base to form hydroxyketones [].
Irritant